molecular formula C20H18N6O3S B2504040 N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894060-41-4

N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2504040
CAS No.: 894060-41-4
M. Wt: 422.46
InChI Key: IZTYMLBKNPWKIH-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetically designed small molecule that incorporates a [1,2,4]triazolo[4,3-b]pyridazine core, a scaffold recognized in medicinal chemistry for its potential to interact with biologically relevant enzymes (https://patents.google.com/patent/WO2018046409A1) . This core structure is fused to a pyridine heterocycle at the 6-position and features a thioacetamide linker connected to a 2,4-dimethoxyphenyl group. Compounds based on the [1,2,4]triazolo[4,3-b]pyridazine structure have been investigated as inhibitors of kinase enzymes, such as the Janus kinase (JAK) family, which are critical players in intracellular signaling pathways related to immune response and inflammation (https://patents.google.com/patent/WO2018046409A1) . The specific molecular architecture of this compound, particularly the heteroaromatic systems and the thioether linkage, suggests it is a high-value intermediate for researchers exploring structure-activity relationships in drug discovery. Its primary research applications include use as a key chemical entity in high-throughput screening assays, as a building block for the synthesis of more complex molecules, and in mechanistic studies to elucidate biological pathways involving kinase or other enzymatic activity. The product is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3S/c1-28-14-3-4-16(17(11-14)29-2)22-19(27)12-30-20-24-23-18-6-5-15(25-26(18)20)13-7-9-21-10-8-13/h3-11H,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTYMLBKNPWKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C20H18N6O3S\text{C}_{20}\text{H}_{18}\text{N}_{6}\text{O}_{3}\text{S}

The biological activity of this compound primarily stems from its interactions with various biological targets:

  • Inhibition of Enzymatic Activity : The presence of the triazole and pyridazine moieties suggests potential inhibitory effects on enzymes such as kinases and phosphatases, which are crucial in cellular signaling pathways.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated activity against Mycobacterium tuberculosis and other pathogens, indicating a possible role in antimicrobial therapy .

Anticancer Properties

Research indicates that compounds with similar structural features exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, studies have shown that triazole derivatives can effectively inhibit CDK2 (cyclin-dependent kinase 2), leading to reduced cell proliferation in cancer cell lines .

Antimicrobial Activity

The compound's thioacetamide group may enhance its ability to penetrate bacterial membranes, thereby exhibiting antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Data Tables

Activity Type Mechanism Reference
AnticancerInhibition of CDK2
AntimicrobialDisruption of bacterial membranes
Enzyme InhibitionTargeting kinases and phosphatases

Case Studies

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry investigated the efficacy of various triazole derivatives against cancer cell lines. The results indicated that compounds similar to this compound showed significant inhibition of cell proliferation in breast cancer models .
  • Antimicrobial Testing : In a comparative study on the antimicrobial properties of thioacetamides, the compound exhibited notable inhibition against Mycobacterium bovis BCG with a minimum inhibitory concentration (MIC) of 31.25 μg/mL, demonstrating its potential as an antituberculosis agent .

Scientific Research Applications

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds similar to N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide. For instance, derivatives of pyridine and triazole have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Research indicates that similar triazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, studies have highlighted that triazole-containing compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways . This opens avenues for further exploration of this compound as a candidate for anticancer therapy.

Neuropharmacological Effects

Emerging research suggests that compounds with similar structural frameworks may exhibit neuroprotective effects. The interaction of pyridine derivatives with neurotransmitter systems has been documented, indicating potential applications in treating neurodegenerative diseases . Further investigation into the specific interactions of this compound with neuronal receptors could elucidate its neuropharmacological profile.

Study 1: Antibacterial Efficacy

A study conducted by Prabhakar et al. evaluated various synthesized compounds for antibacterial activity using disc diffusion methods. The results indicated that certain derivatives had significant efficacy against both S. aureus and E. coli, supporting the hypothesis that modifications in the chemical structure can enhance antimicrobial properties .

Study 2: Cytotoxicity Against Cancer Cells

Research published in Molecules explored the cytotoxic effects of triazole-based compounds on several cancer cell lines. The findings demonstrated that these compounds could effectively inhibit cell proliferation and induce apoptosis in K562 leukemia cells . This study suggests that this compound might exhibit similar properties.

Comparison with Similar Compounds

N-(4-Methoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

  • CAS : 894056-77-0
  • Molecular Formula : C₂₁H₂₀N₆O₂S
  • Molecular Weight : 420.5 g/mol
  • Key Differences: Pyridin-2-yl substituent (vs. 4-Methoxyphenethyl group (vs. 2,4-dimethoxyphenyl), reducing steric bulk but maintaining methoxy-driven lipophilicity .

2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

  • CAS : 891112-08-6
  • Molecular Formula : C₁₇H₁₈N₆O₂S
  • Molecular Weight : 370.4 g/mol
  • Key Differences :
    • Tetrahydrofuran-methyl acetamide substituent introduces an oxygen-rich heterocycle, enhancing solubility compared to aromatic substituents.
    • Lower molecular weight (370.4 vs. 422.5) due to the absence of a dimethoxyphenyl group .

N-{3-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazin-2-yl)acetamide

  • CAS : 891115-66-5
  • Molecular Formula : C₂₂H₁₆N₆OS
  • Molecular Weight : 412.48 g/mol
  • Key Differences :
    • Thiazine-2-yl group replaces the sulfur-linked acetamide, introducing a sulfur-containing heterocycle that may modulate redox properties.
    • Pyridin-3-yl substitution alters binding orientation in receptor pockets .

Physicochemical and Functional Comparisons

Property Target Compound Pyridin-2-yl Analog Tetrahydrofuran Analog Thiazine Analog
Molecular Weight 422.5 420.5 370.4 412.48
Substituent Position Pyridin-4-yl Pyridin-2-yl Pyridin-4-yl Pyridin-3-yl
Key Functional Group 2,4-Dimethoxyphenyl 4-Methoxyphenethyl Tetrahydrofuran-methyl Thiazine-2-yl
Lipophilicity (Predicted) High Moderate Low Moderate

Structural Impact Analysis :

  • Pyridine Position : Pyridin-4-yl (target compound) vs. pyridin-2-yl (analog) affects dipole moments and interaction with polar residues in enzymes .
  • Acetamide Substituents : The 2,4-dimethoxyphenyl group in the target compound increases steric hindrance but enhances membrane permeability compared to the tetrahydrofuran-methyl group in CAS 891112-08-6 .

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